molecular formula C10H10ClN3S B1465761 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine CAS No. 1250508-07-6

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Cat. No.: B1465761
CAS No.: 1250508-07-6
M. Wt: 239.73 g/mol
InChI Key: ONENQGSWHNRJLO-UHFFFAOYSA-N
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Description

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

As a pyrimidinamine derivative, it is likely to interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown potential as an inhibitor of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate signal transduction processes, potentially leading to therapeutic effects in diseases where these pathways are dysregulated .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For instance, by binding to the active site of tyrosine kinases, this compound can prevent the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a dose-dependent response. At lower doses, this compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic pathways, potentially influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the distribution of this compound to specific tissues, affecting its accumulation and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways .

Properties

IUPAC Name

6-chloro-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c11-9-6-10(14-7-13-9)12-4-3-8-2-1-5-15-8/h1-2,5-7H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONENQGSWHNRJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.